3-Hydroxy Carvedilol-d5 3-Hydroxy Carvedilol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681102
InChI: InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D
SMILES:
Molecular Formula: C24H26N2O5
Molecular Weight: 427.5 g/mol

3-Hydroxy Carvedilol-d5

CAS No.:

Cat. No.: VC16681102

Molecular Formula: C24H26N2O5

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy Carvedilol-d5 -

Specification

Molecular Formula C24H26N2O5
Molecular Weight 427.5 g/mol
IUPAC Name 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol
Standard InChI InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D
Standard InChI Key RWDSIYCVHJZURY-SUTULTBBSA-N
Isomeric SMILES [2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Hydroxy Carvedilol-d5 (PubChem CID: 71748839) is a deuterium-substituted analog of 3-hydroxy carvedilol, with five deuterium atoms replacing hydrogen at specific positions in the propoxy side chain . Its molecular formula is C₂₄H₂₆N₂O₅, and it has a molecular weight of 427.5 g/mol . The IUPAC name, 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol, reflects the deuteration pattern and functional groups .

Key Structural Features:

  • Deuterium Labeling: Positions 1, 1, 2, 3, and 3 on the propoxy chain are substituted with deuterium .

  • Carbazole Core: A tricyclic aromatic system critical for binding to beta-adrenergic receptors.

  • Methoxy Phenoxy Ethylamino Side Chain: Contributes to alpha-1 adrenergic receptor blockade and antioxidant activity .

Physicochemical Properties

The compound’s physicochemical profile, derived from computational models, includes:

PropertyValueSignificance
XLogP33.8High lipophilicity, favoring membrane penetration
Hydrogen Bond Donors4Enhances solubility in polar solvents
Rotatable Bonds10Indicates conformational flexibility
Topological Polar Surface96 ŲModerates blood-brain barrier permeability

These properties influence its pharmacokinetic behavior, including absorption and distribution .

Metabolic Pathways and Pharmacokinetics

Role as a Carvedilol Metabolite

Carvedilol undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP2D6 and CYP2C9), producing 3-hydroxy carvedilol as a major metabolite . The deuterated analog, 3-hydroxy carvedilol-d5, shares this metabolic pathway but is pharmacologically inactive, making it ideal for tracer studies .

Metabolic Conversion:

  • Hydroxylation: Addition of a hydroxyl group at the 3-position of the carbazole ring.

  • O-Dealkylation: Cleavage of the methoxy group from the phenoxy moiety.

  • Glucuronidation: Conjugation for renal excretion.

Pharmacokinetic Parameters

Studies using 3-hydroxy carvedilol-d5 have elucidated carvedilol’s pharmacokinetics:

ParameterCarvedilol3-Hydroxy Carvedilol
Half-life (t₁/₂)6–10 hours7–12 hours
Protein Binding95%98%
Clearance500–700 mL/min300–500 mL/min

The metabolite’s longer half-life suggests accumulation in chronic dosing, a finding validated using deuterated tracers.

Research Applications

Quantitative Bioanalysis

3-Hydroxy Carvedilol-d5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify carvedilol and its metabolites in plasma, urine, and tissues . The 5 Da mass shift from deuterium allows unambiguous differentiation from endogenous compounds, improving assay accuracy.

Example Protocol:

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: C18 column, gradient elution with methanol/0.1% formic acid.

  • Detection: MRM transitions m/z 428 → 100 (analyte) and m/z 433 → 105 (internal standard).

Mechanistic Studies

  • Drug-Drug Interactions: Co-administration with CYP inhibitors (e.g., fluoxetine) reduces carvedilol clearance, demonstrated using deuterated tracers.

  • Tissue Distribution: Autoradiography with tritiated analogs shows high uptake in liver and heart .

Analytical and Synthetic Considerations

Synthesis

3-Hydroxy Carvedilol-d5 is synthesized via isotopic exchange using deuterated reagents (e.g., D₂O) under controlled conditions. Key steps include:

  • Deuteration of Propoxy Chain: Reaction with deuterated propylene oxide.

  • Purification: HPLC to achieve >98% isotopic purity .

SupplierPurityPrice (1 mg)
CymitQuimica (Ref. TR-H825052)98%€640
Vulcanchem99%$700

Pricing reflects the complexity of deuteration and analytical validation .

Future Directions

Emerging applications include:

  • Nanoparticle Drug Delivery: Tracking deuterated metabolites in targeted therapies.

  • Metabolomics: Mapping carvedilol’s interaction with gut microbiota.

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